Biochemical PI3Kδ Potency: Dezapelisib vs. Parsaclisib (INCB050465)
In a direct head-to-head comparison published in a study characterizing the next-generation inhibitor parsaclisib (INCB050465), dezapelisib (referred to as compound 3) demonstrated a PI3Kδ IC50 of 3.4 nM, compared to <1.0 nM for the optimized clinical candidate parsaclisib (compound 20) [1]. This comparison establishes a precise potency benchmark between a first-generation and a next-generation PI3Kδ inhibitor from the same research program.
| Evidence Dimension | Biochemical PI3Kδ Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | Parsaclisib (INCB050465, compound 20): <1.0 nM |
| Quantified Difference | Dezapelisib is approximately 3.4-fold less potent than parsaclisib in this assay. |
| Conditions | PI3Kδ Scintillation Proximity Assay (SPA) |
Why This Matters
This data allows researchers to calibrate the expected potency of dezapelisib in their biochemical assays relative to a widely known, more advanced clinical candidate, aiding in the selection of the appropriate tool compound for their specific experimental needs.
- [1] Yue, E. W., et al. (2019). INCB050465 (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ). ACS Med Chem Lett, 10(11), 1554-1560. (Table 1, entry 3 for dezapelisib; entry 20 for parsaclisib) View Source
